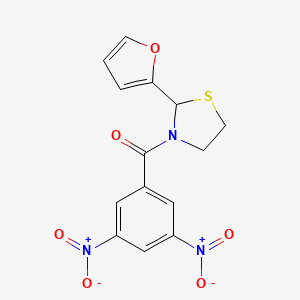

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dinitrophenyl)-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c18-13(15-3-5-24-14(15)12-2-1-4-23-12)9-6-10(16(19)20)8-11(7-9)17(21)22/h1-2,4,6-8,14H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNMSQQMKJGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(3,5-Dinitrophenyl)(2-(furan-2-yl)thiazolidin-3-yl)methanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The primary steps include the formation of the thiazolidine ring and the introduction of the dinitrophenyl group. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study by Sachdeva et al. (2024), the compound was tested against various bacterial strains, showing notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 14 |

| Escherichia coli | 10 |

Analgesic Activity

The analgesic potential of this compound has also been studied. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways, likely through interaction with opioid receptors .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells was highlighted in research conducted by Zhuang et al. (2013) .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Sachdeva et al. evaluated the antimicrobial efficacy of various derivatives of thiazolidine compounds, including this compound. The study utilized disk diffusion methods and determined that modifications to the furan and thiazolidine moieties significantly affected antimicrobial activity .

Case Study 2: Analgesic Properties

A study conducted on rodents assessed the analgesic effects of the compound using the hot plate test. Results indicated that doses of 50 mg/kg produced a significant increase in pain threshold compared to control groups, suggesting a promising avenue for further research into its use as an analgesic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituents:

- 3,5-Dinitrophenyl group: This electron-deficient aromatic system contrasts with hydroxyphenyl or aminophenyl groups in analogues like Sivifene (CAS 2675-35-6), which contains a bis(4-hydroxyphenyl)methanone core linked to a 2,4-dinitrophenylhydrazone group .

- Furan vs. Thiophene: Replacing the furan-2-yl group with thiophene (as in ’s thiophene-based methanones) alters electronic properties. Thiophene’s higher aromaticity may improve metabolic stability, whereas furan’s oxygen atom could enhance solubility .

Physicochemical Properties

Pharmacological Potential

- Sivifene: Used for treating cervical neoplasms, highlighting the therapeutic relevance of nitroaryl methanones .

Key Differentiators

- Electron-Withdrawing vs.

- Heterocycle Choice : Furan’s oxygen vs. thiophene’s sulfur influences metabolic pathways; furan derivatives may undergo faster oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.